molecular formula C23H23N5O3 B6441116 N-[4-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)phenyl]acetamide CAS No. 2549029-91-4

N-[4-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)phenyl]acetamide

Cat. No. B6441116
CAS RN: 2549029-91-4
M. Wt: 417.5 g/mol
InChI Key: OOQYJXWOGRBIIN-UHFFFAOYSA-N
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Description

N-[4-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)phenyl]acetamide is a useful research compound. Its molecular formula is C23H23N5O3 and its molecular weight is 417.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-[4-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)phenyl]acetamide is 417.18008961 g/mol and the complexity rating of the compound is 588. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-[4-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)phenyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[4-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)phenyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Non-Linear Optics (NLO) Materials

The arrangement of intercalated molecules within layered inorganic compounds can lead to fascinating properties. Classical molecular simulation methods have been employed to study the arrangement of N-(pyridin-4-yl)pyridin-4-amine (AH) and its derivatives (3-methyl-AH and 3-nitro-AH) within zirconium 4-sulfophenylphosphonate layers . These materials exhibit a dense network of hydrogen bonds connecting water molecules and the guests in the interlayer space. Additionally, their dipole moments suggest potential use in non-linear optics.

Anticancer Agents

Novel derivatives of N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide have demonstrated efficient DNA binding and antiangiogenic activity . These compounds could be promising candidates for cancer therapy due to their ability to interact with DNA and inhibit angiogenesis.

Antifibrotic Agents

Several compounds have been investigated for their antifibrotic properties. For instance:

Antiviral Agents

Novel compounds derived from Pemetrexed have been synthesized, replacing the glutamic acid part. These compounds show potential as antiviral agents .

Mechanism of Action

Target of Action

Similar compounds have been found to exhibit anti-fibrotic activities , suggesting that this compound may also target pathways involved in fibrosis.

Mode of Action

Based on the structure and the known activities of similar compounds, it can be hypothesized that this compound may interact with its targets through hydrogen bonding . This interaction could potentially lead to changes in the target’s function, thereby exerting its biological effects.

Result of Action

Similar compounds have been found to exhibit anti-fibrotic activities , suggesting that this compound may also have similar effects. This could potentially include the inhibition of collagen synthesis or deposition, leading to a reduction in fibrosis.

properties

IUPAC Name

N-[4-[4-(5-pyridin-4-ylpyrimidin-2-yl)oxypiperidine-1-carbonyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O3/c1-16(29)27-20-4-2-18(3-5-20)22(30)28-12-8-21(9-13-28)31-23-25-14-19(15-26-23)17-6-10-24-11-7-17/h2-7,10-11,14-15,21H,8-9,12-13H2,1H3,(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOQYJXWOGRBIIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)N2CCC(CC2)OC3=NC=C(C=N3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)phenyl]acetamide

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